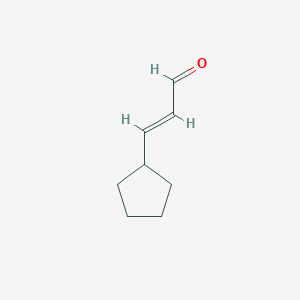

2-Propenal, 3-cyclopentyl-, (2E)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

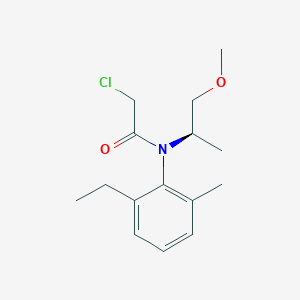

2-Propenal, 3-cyclopentyl-, (2E)-, also known as 2-propenal, 3-cyclopentyl, (2E)-, is a volatile organic compound (VOC) that is commonly used in laboratories as a reagent in various chemical reactions. It is a colorless liquid with a sweet, pungent odor. 2-Propenal, 3-cyclopentyl-, (2E)- has a wide range of applications in the scientific research field, including its use as a solvent, a reactant, and a reagent for organic syntheses.

Applications De Recherche Scientifique

Synthesis and Chemical Interactions

- 2-Propenal, 3-cyclopentyl-, (2E)-, also known as acrolein, plays a significant role in various chemical syntheses. For instance, it serves as a precursor in the synthesis of cyclopentenyl bromides, which are vital in producing compounds like kalmanol (Borrelly & Paquette, 1993).

- Acrolein's ubiquity in foods and the environment makes it a subject of interest in metabolic studies. It's formed from various sources such as carbohydrates, vegetable oils, and by combustion of petroleum fuels (Stevens & Maier, 2008).

Environmental Impact

- Understanding ambient concentrations of acrolein is crucial for environmental science. Research has been conducted to determine its natural background concentrations and the degree of anthropogenic enrichment in urban environments (Cahill, 2014).

Photoreactivity and Polymerization Catalysts

- Acrolein's photoreactivity has been studied, notably in reactions like the photoreaction of tetraphenylcyclopentadienone, demonstrating its utility in complex chemical processes (Toshima & Moritani, 1967).

- It's used in zirconocene complexes with cyclopenta[l]phenanthrene ligands, showcasing its application in olefin polymerization (Schneider et al., 2000).

Green Solvent and Medicinal Applications

- Acrolein's derivatives, like cyclopentyl methyl ether (CPME), are explored as green solvents in chemical synthesis, emphasizing its role in sustainable practices (Watanabe, 2013).

- Its biological interactions are significant, such as in the synthesis of inhibitors for human histone deacetylase, indicating its potential in developing treatments for diseases (Remiszewski et al., 2003).

Analytical and Diagnostic Applications

- Acrolein derivatives have been developed for highly selective fluorescence detection of CN(-), showcasing its utility in analytical chemistry (Garg & Ling, 2015).

Renewable Energy and Drug Discovery

- Its derivatives are also used in the synthesis of renewable high-density fuels derived from hemicellulose, demonstrating its application in renewable energy (Wang et al., 2017).

- The compound has relevance in drug discovery, as seen in the study of SARS-CoV-2 3CLpro, indicating its potential in antiviral research (Qamar et al., 2020).

Propriétés

IUPAC Name |

(E)-3-cyclopentylprop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNAQNGWDXASLM-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenal, 3-cyclopentyl-, (2E)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)